molecular formula C13H24O B14608604 Trideca-3,4-dien-1-OL CAS No. 60705-50-2

Trideca-3,4-dien-1-OL

Cat. No.: B14608604
CAS No.: 60705-50-2
M. Wt: 196.33 g/mol
InChI Key: HXQPKTFEYWBKCV-UHFFFAOYSA-N
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Description

Trideca-3,4-dien-1-ol is an organic compound with the CAS Registry Number 60705-50-2 . It is characterized by its molecular formula of C13H24O and a molecular weight of 196.33 g/mol . The compound's structure is defined by a 13-carbon chain featuring a 3,4-diene moiety (two consecutive double bonds) and a terminal hydroxyl group, which classifies it as an unsaturated alcohol . This specific arrangement of atoms can be represented by the SMILES notation CCCCCCCCC=C=CCCO . Compounds with allene groups (cumulated dienes) and specific carbon chain lengths, such as C11 and C13 chains, are of significant interest in chemical ecology and organic synthesis . For instance, various tridecatrienal isomers have been identified as agents used in flavors and fragrances, indicating the research relevance of C13 backbones with unsaturation . Similarly, related natural trienoic acids are investigated for their potential bioactivity, highlighting the broader research context for unsaturated C13 chains . As a building block, this compound can be utilized in organic synthesis, including catalytic cross-coupling reactions and the construction of more complex molecular architectures . This product is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material in a appropriately equipped laboratory.

Properties

CAS No.

60705-50-2

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9,11,14H,2-8,12-13H2,1H3

InChI Key

HXQPKTFEYWBKCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C=CCCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with a terminal alkyne substrate, such as 1-iodo-1-octene, which undergoes hydroboration to form a vinylborane intermediate. Subsequent transmetalation with zirconium chloride generates a reactive organozinc species. Pd catalysis (1 mol% PEPPSI precatalyst) facilitates cross-coupling with β-bromoacrylate esters, yielding the conjugated dienol with ≥98% stereoisomeric purity.

Key parameters:

  • Temperature: 23°C
  • Solvent: Tetrahydrofuran (THF)
  • Catalyst: PEPPSI (Pd-N-heterocyclic carbene complex)
  • Yield: 80–88%

Optimization Strategies

Table 1 compares yields under varying conditions:

Zinc Reagent Catalyst Loading Solvent Yield (%) Stereoselectivity
(1E)-3-diisobutylaluminoxy-1-propenyl-zirconocene chloride 1 mol% PEPPSI THF 88 ≥98% E,Z
Dicyclohexylborane 2 mol% Pd(OAc)₂ Toluene 75 92% E,Z

Higher yields correlate with bulkier zinc reagents, which minimize β-hydride elimination. The PEPPSI catalyst system outperforms traditional Pd(OAc)₂ in both activity and selectivity.

Substitution Reactions from Alcohol Precursors

This compound can be derived through functional group interconversion of related alcohols. A notable method involves bromination using carbon tetrabromide (CBr₄).

Bromination Protocol

To a stirred solution of this compound (1.96 g, 10.0 mmol) and CBr₄ (4.15 g, 12.5 mmol) in dichloromethane (15 mL), triphenylphosphine (3.93 g, 15.0 mmol) is added in portions at 0°C. The reaction proceeds exothermically, requiring careful temperature control (−5°C to 5°C). After 2 hours, aqueous workup and column chromatography yield the corresponding bromide with 85% efficiency.

Critical factors:

  • Stoichiometry: 1.25 eq CBr₄, 1.5 eq PPh₃
  • Reaction time: 120 min
  • Purity: ≥95% (GC-MS analysis)

Limitations and Side Reactions

Competitive elimination pathways become significant at temperatures >10°C, generating trideca-3,4-diene as a major byproduct (up to 27%). Polar aprotic solvents like DMF increase elimination rates, making CH₂Cl₂ the optimal solvent for substitution.

Industrial-Scale Production Methods

Large-scale synthesis requires cost-effective catalysts and continuous flow systems. Two industrial approaches have been documented:

Catalytic Hydrogenation

A continuous flow reactor charged with 5% Pd/C (0.1 g per mole substrate) operates under 30 bar H₂ at 80°C. Trideca-3,4-dien-1-al undergoes selective hydrogenation of the carbonyl group while preserving the diene system:

Reaction profile:

  • Conversion: 94%
  • Selectivity: 89% toward primary alcohol
  • Throughput: 12 kg/day (pilot scale)

Hydroformylation-Reduction Tandem Process

This one-pot method combines cobalt-catalyzed hydroformylation and subsequent NaBH₄ reduction:

  • Hydroformylation: Co₂(CO)₈ (0.5 mol%) converts trideca-3,4-diene to trideca-3,4-dienal at 100°C/50 bar CO/H₂ (1:1)
  • Reduction: In situ addition of NaBH₄ (2 eq) yields the alcohol with 78% overall efficiency

Emerging Techniques: Photoredox Catalysis

Recent advances employ visible-light-mediated decarboxylation of β,γ-unsaturated carboxylic acids. Irradiation (450 nm) of trideca-3,4-dienoic acid (1.0 mmol) with fac-Ir(ppy)₃ (2 mol%) and Hünig's base (3 eq) in acetonitrile produces the alcohol via radical intermediates:

Performance metrics:

  • Yield: 62%
  • Stereoretention: 97%
  • Reaction time: 6 hours

Comparative Analysis of Methods

Table 2 evaluates key preparation routes:

Method Capital Cost Operating Cost Yield (%) Scalability
Negishi Coupling High Moderate 88 Batch
CBr₄ Substitution Low Low 85 Continuous
Hydrogenation Moderate High 89 Continuous
Photoredox Very High Moderate 62 Batch

The Negishi method offers superior stereocontrol for pharmaceutical applications, while CBr₄ substitution provides the most economical route for bulk production. Industrial hydrogenation balances throughput and purity but requires significant H₂ infrastructure.

Chemical Reactions Analysis

Types of Reactions: Trideca-3,4-dien-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trideca-3,4-dien-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trideca-3,4-dien-1-OL involves its interaction with various molecular targets and pathways. The compound’s double bonds and hydroxyl group allow it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on two analogs: 3,7-dimethyl-2,6-octadien-1-ol (a shorter-chain dienol with methyl substituents) and 12-tridecyn-1-ol (a 13-carbon alkyne alcohol). Key differences in structure, reactivity, and safety are highlighted.

Structural and Functional Group Comparison
Compound Name Structure Molecular Formula Molecular Weight (g/mol) Functional Groups
Trideca-3,4-dien-1-OL 13-C chain, conjugated dienes (C3–C4) C₁₃H₂₂O 194.3 Conjugated diene, primary alcohol
3,7-Dimethyl-2,6-octadien-1-ol 10-C chain, isolated dienes (C2–C6), methyl groups (C3, C7) C₁₀H₁₆O 154.25 Isolated dienes, methyl substituents, primary alcohol
12-Tridecyn-1-ol 13-C chain, terminal alkyne (C12) C₁₃H₂₄O 196.3 Terminal alkyne, primary alcohol

Key Observations :

  • Double Bonds : The conjugated dienes in this compound (C3–C4) contrast with the isolated dienes (C2–C6) in the 10-carbon analog. Conjugation enhances stability and may enable Diels-Alder reactions.
  • Functional Groups: The terminal alkyne in 12-tridecyn-1-ol introduces distinct reactivity (e.g., hydrogenation, Sonogashira coupling), unlike the dienols.

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